Rock-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

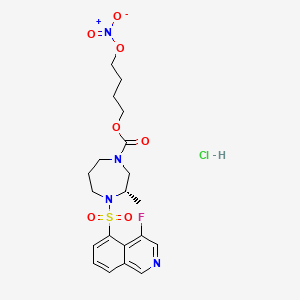

C20H26ClFN4O7S |

|---|---|

Molecular Weight |

521.0 g/mol |

IUPAC Name |

4-nitrooxybutyl (3S)-4-(4-fluoroisoquinolin-5-yl)sulfonyl-3-methyl-1,4-diazepane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C20H25FN4O7S.ClH/c1-15-14-23(20(26)31-10-2-3-11-32-25(27)28)8-5-9-24(15)33(29,30)18-7-4-6-16-12-22-13-17(21)19(16)18;/h4,6-7,12-13,15H,2-3,5,8-11,14H2,1H3;1H/t15-;/m0./s1 |

InChI Key |

PWJPEYUHWFWQON-RSAXXLAASA-N |

Isomeric SMILES |

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl |

Canonical SMILES |

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Rho-Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Rho-kinase (ROCK) inhibitors, a class of pharmacological agents with significant therapeutic potential across a spectrum of diseases. This document details the core signaling pathways, summarizes key quantitative data, provides an overview of essential experimental protocols, and visualizes complex interactions through detailed diagrams.

The Rho/ROCK Signaling Pathway: A Central Regulator of Cellular Function

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that serves as a critical downstream effector of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a pivotal regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[3][4][]

The activation of this pathway is initiated by various extracellular stimuli, such as growth factors and hormones, which bind to cell membrane receptors.[4] This binding event triggers the activation of guanine nucleotide exchange factors (GEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[4][6] Activated RhoA then binds to and activates ROCK, initiating a cascade of downstream phosphorylation events.[4][]

There are two main isoforms of ROCK: ROCK1 (also known as ROKβ) and ROCK2 (also known as ROKα).[1][6] These isoforms share a high degree of homology in their kinase domains and are widely expressed, though their tissue distribution can vary.[1][6]

The primary mechanism by which ROCK exerts its effects, particularly in smooth muscle contraction, is through the modulation of myosin light chain (MLC) phosphorylation.[7][8] This is achieved through two principal actions:

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MBS) of MLCP, also known as MYPT1.[8][9][10] This phosphorylation inhibits the activity of MLCP, preventing the dephosphorylation of MLC.[9][10]

-

Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can also directly phosphorylate MLC at the same site as MLC kinase (MLCK).[9]

The net result of these actions is an increase in the level of phosphorylated MLC, which promotes the interaction of actin and myosin, leading to enhanced cell contractility and the formation of stress fibers.[8][11]

Figure 1: A diagram illustrating the core Rho/ROCK signaling pathway.

Mechanism of Action of Rho-Kinase Inhibitors

Rho-kinase inhibitors are a class of compounds that primarily function by targeting the ATP-binding site of the ROCK protein, thereby preventing the phosphorylation of its downstream substrates.[12] This competitive inhibition of ATP disrupts the kinase activity of ROCK, leading to a reduction in MLC phosphorylation and subsequent cellular effects, such as smooth muscle relaxation and decreased stress fiber formation.[3][12]

The molecular mechanism of ROCK inhibitors can involve:

-

Altering Protein Conformation: Binding of the inhibitor can induce conformational changes in the ROCK protein.[12]

-

Preventing ATP-Dependent Phosphorylation: By occupying the ATP-binding pocket, inhibitors block the transfer of phosphate from ATP to ROCK substrates.[12]

-

Blocking RhoA Binding: Some inhibitors may interfere with the binding of active RhoA to ROCK.[12]

The downstream consequence of ROCK inhibition is the disinhibition of MLCP, leading to increased dephosphorylation of MLC.[13] This shifts the balance towards a less contractile state in cells.

Figure 2: The mechanism of action of Rho-kinase inhibitors.

Quantitative Data of Common Rho-Kinase Inhibitors

The potency of Rho-kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the IC50 values for several well-characterized and clinically relevant ROCK inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Notes |

| Fasudil (HA-1077) | ROCK1, ROCK2 | 1900 (ROCK2) | Approved for cerebral vasospasm in Japan and China.[14][15] |

| Ripasudil (K-115) | ROCK1, ROCK2 | 51 (ROCK1), 19 (ROCK2) | A fluorinated analog of fasudil with greater potency. Approved for glaucoma in Japan.[16][17] |

| Netarsudil (AR-13324) | ROCK, NET | - | A ROCK and norepinephrine transporter (NET) inhibitor. Approved for glaucoma in the United States.[18][19] |

| Y-27632 | ROCK1, ROCK2 | 140 (ROCK1), 220 (ROCK2) | A widely used research tool.[1] |

| DJ4 | ROCK1, ROCK2, MRCKα, MRCKβ | 5 (ROCK1), 50 (ROCK2), 10 (MRCKα), 100 (MRCKβ) | A selective multi-specific ATP competitive inhibitor.[12] |

| ITRI-E-212 | ROCK2 | 250 | A highly selective ROCK2 inhibitor. |

| Compound 4v | ROCK2 | 20 | A potent 4-aryl-5-aminomethyl-thiazole-2-amine derivative.[20] |

Key Downstream Effectors of ROCK

Beyond MLCP and MLC, ROCK phosphorylates a diverse array of substrates, influencing a wide range of cellular functions.

| Downstream Effector | Function | Reference |

| LIM kinases (LIMK1/2) | Phosphorylates and inactivates cofilin, leading to actin filament stabilization. | [1][11] |

| Ezrin/Radixin/Moesin (ERM) proteins | Link the actin cytoskeleton to the plasma membrane. | [1] |

| Adducin | A membrane skeletal protein involved in cell-cell adhesion. | [1] |

| CPI-17 | A PKC-potentiated inhibitory protein of MLCP. | [21] |

| Collapsin response mediator protein 2 (CRMP-2) | Involved in neuronal development and neurite outgrowth. | [2] |

| Vimentin | An intermediate filament protein. | [] |

| eNOS | Endothelial nitric oxide synthase. | [] |

Experimental Protocols for Assessing Rho-Kinase Inhibitor Activity

RhoA Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound RhoA in cell or tissue lysates.

Principle: An ELISA-based assay that utilizes a Rho-GTP-binding protein coated on a 96-well plate to capture active RhoA. The captured active RhoA is then detected by a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme.[22][23]

Methodology:

-

Cell Lysis: Cells are lysed in a buffer containing protease inhibitors to preserve the GTP-bound state of RhoA.

-

Binding to Plate: Lysates are added to the wells of the Rho-GTP-binding plate and incubated to allow for the capture of active RhoA.

-

Washing: Unbound proteins are removed by washing the wells.

-

Primary Antibody Incubation: A specific anti-RhoA antibody is added to the wells and incubated.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.

-

Detection: A colorimetric HRP substrate is added, and the absorbance is measured at 490 nm. The signal intensity is proportional to the amount of active RhoA in the sample.

Figure 3: Workflow for the RhoA Activation Assay (G-LISA).

In Vitro Rho-Kinase Activity Assay

This assay measures the kinase activity of ROCK by quantifying the phosphorylation of a specific substrate.

Principle: An in vitro kinase assay that uses a purified or immunoprecipitated ROCK enzyme and a substrate, such as Myelin Basic Protein (MBP) or a synthetic peptide. The transfer of phosphate from ATP to the substrate is measured, often using radiolabeled ATP or a phospho-specific antibody.[24][25]

Methodology (using a non-radioactive ELISA format):

-

Plate Coating: A 96-well plate is coated with a ROCK substrate, such as recombinant MYPT1.[26]

-

Kinase Reaction: Purified active ROCK enzyme is added to the wells along with ATP and the test inhibitor. The reaction is incubated to allow for substrate phosphorylation.

-

Washing: The reaction is stopped, and the wells are washed to remove the enzyme and ATP.

-

Primary Antibody Incubation: A phospho-specific antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-MYPT1) is added to the wells and incubated.[24]

-

Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added and incubated.

-

Detection: A colorimetric HRP substrate is added, and the absorbance is measured. The signal intensity is proportional to the ROCK kinase activity.

Figure 4: Workflow for the In Vitro Rho-Kinase Activity Assay.

Conclusion

Rho-kinase inhibitors represent a significant class of therapeutic agents with a well-defined mechanism of action centered on the modulation of the actin cytoskeleton and cellular contractility. Their ability to inhibit the Rho/ROCK signaling pathway has led to their successful application in treating conditions such as glaucoma and cerebral vasospasm, with ongoing research exploring their potential in a myriad of other diseases. A thorough understanding of their molecular interactions, downstream effects, and the methodologies for their evaluation is paramount for the continued development and optimization of this promising class of drugs.

References

- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Rho Kinase Inhibitors for Glaucoma | Glaucoma Physician [glaucomaphysician.net]

- 14. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 16. Ripasudil - Wikipedia [en.wikipedia.org]

- 17. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Accurate and reproducible measurements of RhoA activation in small samples of primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Assay for Rho kinase activity [bio-protocol.org]

- 26. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

Differentiating ROCK1 and ROCK2: A Technical Guide for Researchers

An In-depth Examination of the Core Distinctions Between Rho-Associated Kinase Isoforms for Therapeutic Development

The Rho-associated coiled-coil-containing protein kinases (ROCK) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA. The two isoforms, ROCK1 and ROCK2, despite their high structural homology, exhibit distinct tissue distributions, substrate specificities, and physiological functions. Understanding these differences is paramount for the development of targeted therapeutics that can selectively modulate their activity in various pathologies, from cardiovascular disease to cancer and neurodegeneration. This guide provides a detailed comparison of ROCK1 and ROCK2, summarizing key quantitative data, experimental methodologies, and signaling pathways to aid researchers in this field.

Core Differences: A Quantitative Overview

While ROCK1 and ROCK2 share a significant degree of similarity, particularly within their kinase domains, their genetic loci, subtle structural variations, and expression patterns lay the groundwork for their functional divergence.

Table 1: Structural and Genetic Comparison of ROCK1 and ROCK2

| Feature | ROCK1 | ROCK2 |

| Amino Acid Length | 1354 | 1388 |

| Overall Amino Acid Identity | ~65%[1][2] | ~65%[1][2] |

| Kinase Domain Identity | ~92%[1][3] | ~92%[1][3] |

| Coiled-Coil Domain Identity | ~55%[3] | ~55%[3] |

| Molecular Mass | ~158 kDa[4] | ~160 kDa |

Table 2: Tissue and Cellular Distribution

| Tissue/Cell Type | Predominant Isoform | Notes |

| Brain, Spinal Cord | ROCK2[5] | Expression increases with age. Abundant in neurons of the hippocampus, cerebral cortex, and cerebellum.[5] |

| Heart, Muscle | ROCK2[1] | ROCK2 is crucial for pathological cardiac hypertrophic responses.[6] |

| Lungs, Liver, Spleen | ROCK1[3] | More prominent in non-neuronal tissues. |

| Blood Cells, Thymus | ROCK1[1] | Suggests a more significant role in immune functions. |

| Fibroblasts | ROCK1 (stress fibers), ROCK2 (protrusions) | ROCK1 localizes to actomyosin bundles, while ROCK2 is also found in membrane protrusions.[7][8] |

Table 3: Substrate Specificity and Functional Outcomes

| Substrate | Primary Phosphorylating Isoform | Functional Consequence |

| Myosin Light Chain (MLC) | ROCK1: Diphosphorylation (T18/S19)[7] | Formation of stable actomyosin bundles, cell polarity.[7] |

| ROCK2: Monophosphorylation (S19)[7] | Generation of contractile forces.[7] | |

| Cofilin | ROCK2 (at Ser3)[5][7] | Stabilizes actin filaments, promotes adhesion and postsynaptic density (PSD) maturation.[5][7] |

| Rnd3 (RhoE) | ROCK1 (Exclusive)[1] | The only well-characterized specific substrate, involved in cytoskeletal organization.[1] |

| MYPT1 | Both | Inhibition of Myosin Light Chain Phosphatase, leading to increased MLC phosphorylation.[8] |

| LIM Kinase (LIMK) | Both | Phosphorylation and inactivation of cofilin (indirectly), leading to actin filament stabilization.[2] |

Signaling Pathways: Divergent Downstream Cascades

The activation of ROCK1 and ROCK2 by RhoA-GTP initiates signaling cascades that, while overlapping, have distinct endpoints. The primary divergence lies in their differential phosphorylation of key cytoskeletal regulators.

Caption: Divergent signaling of ROCK1 and ROCK2 in cytoskeletal regulation.

Opposing Roles in Pathophysiology: Cardiac Remodeling

Studies using cardiomyocyte-specific knockout mice have revealed opposing functions for ROCK1 and ROCK2 in the heart's response to pressure overload. ROCK1 appears to be protective, while ROCK2 promotes pathological hypertrophy and dysfunction.[6] This context-specific antagonism highlights the need for isoform-selective inhibitors.

Caption: Opposing roles of ROCK1 and ROCK2 in cardiomyocyte response to stress.

Key Experimental Protocols

Distinguishing the functions of ROCK1 and ROCK2 requires specific molecular and cellular techniques. Below are foundational protocols for researchers.

Protocol 1: Isoform-Specific Knockdown and Western Blot Analysis

This protocol allows for the assessment of how the depletion of each ROCK isoform affects downstream signaling targets.

-

Cell Culture: Plate cells (e.g., HeLa or primary fibroblasts) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA Transfection:

-

Prepare two sets of tubes. In the first set, dilute isoform-specific siRNAs (siROCK1, siROCK2) and a non-targeting control siRNA in serum-free medium.

-

In the second set, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the corresponding siRNA and lipid reagent tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the siRNA-lipid complexes dropwise to the cells.

-

-

Incubation: Incubate cells for 48-72 hours to ensure efficient protein knockdown.

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies against: p-MLC (T18/S19), p-Cofilin (Ser3), ROCK1, ROCK2, and a loading control (e.g., GAPDH).

-

Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify band intensities to determine the change in phosphorylation of downstream targets upon knockdown of ROCK1 versus ROCK2.

Protocol 2: In Vitro Kinase Assay

This assay directly measures the enzymatic activity of each isoform against a specific substrate.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer, ATP (including γ-³²P-ATP for radioactive detection, or using non-radioactive methods), and a purified substrate (e.g., recombinant MLC or MYPT1).

-

Enzyme Addition: Add purified, recombinant ROCK1 or ROCK2 enzyme to initiate the reaction. Use a no-enzyme control lane.

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Detection:

-

Radioactive: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an X-ray film or phosphor screen to detect the phosphorylated substrate.

-

Non-Radioactive: Separate by SDS-PAGE and perform a Western blot using a phospho-specific antibody for the substrate.

-

-

Analysis: Compare the level of substrate phosphorylation between the ROCK1 and ROCK2 reactions. This method is also ideal for determining the IC50 values of isoform-selective inhibitors by performing the assay with varying concentrations of the compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow to investigate the differential roles of ROCK isoforms in a functional context, such as cell migration.

Caption: Experimental workflow for differentiating ROCK isoform functions.

Conclusion for Drug Development Professionals

The distinct and sometimes opposing roles of ROCK1 and ROCK2 present a compelling case for the development of isoform-selective inhibitors. While pan-ROCK inhibitors like Fasudil have shown clinical utility, their application is limited by side effects potentially arising from the inhibition of the "wrong" isoform in a given context. For instance, in treating heart failure, a selective ROCK2 inhibitor may be desirable to block pathological hypertrophy without interfering with the potentially protective functions of ROCK1.[6] Conversely, targeting ROCK1 might be more effective in certain cancers where it drives migration and proliferation.[9] A thorough understanding of the fundamental differences outlined in this guide is the critical first step toward designing next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

- 1. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 2. Disruption of both ROCK1 and ROCK2 genes in cardiomyocytes promotes autophagy and reduces cardiac fibrosis during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 5. karger.com [karger.com]

- 6. pnas.org [pnas.org]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. Opposing Signaling of ROCK1 and ROCK2 Determines the Switching of Substrate Specificity and the Mode of Migration of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ROCK Signaling in Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of Rho-associated coiled-coil containing protein kinase (ROCK) signaling in the regulation of smooth muscle contraction. It is designed to be a resource for researchers, scientists, and professionals involved in drug development who are focused on pathologies involving smooth muscle dysfunction. This document details the central signaling pathway, presents quantitative data for key molecular interactions, provides detailed experimental protocols for studying this pathway, and includes mandatory visualizations of the described pathways and workflows.

Core Signaling Pathway: The Canon of Calcium Sensitization

Smooth muscle contraction is fundamentally regulated by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC). While this phosphorylation is primarily initiated by a rise in intracellular calcium ([Ca2+]i) which activates Ca2+/calmodulin-dependent myosin light chain kinase (MLCK), the ROCK signaling pathway provides a crucial mechanism for "calcium sensitization." This process allows for sustained or enhanced contraction at a given [Ca2+]i, and in some cases, even in the absence of significant changes in intracellular calcium.[1][2]

The canonical ROCK signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) by various agonists such as angiotensin II and phenylephrine.[2] This leads to the activation of the small GTPase RhoA, which cycles between an inactive GDP-bound state and an active GTP-bound state. Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, thereby activating RhoA.

Active, GTP-bound RhoA translocates to the plasma membrane and binds to and activates its downstream effector, ROCK.[2] There are two known isoforms of ROCK, ROCK1 and ROCK2, which are serine/threonine kinases.[2] Activated ROCK exerts its effects on smooth muscle contraction through two primary mechanisms:

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): This is the principal mechanism of ROCK-mediated calcium sensitization. ROCK phosphorylates the myosin-binding subunit of MLCP, known as MYPT1, at specific inhibitory threonine residues (Thr696 and Thr853 in human MYPT1).[3] This phosphorylation inhibits the phosphatase activity of MLCP. Since MLCP is responsible for dephosphorylating MLC, its inhibition leads to a net increase in phosphorylated MLC and, consequently, sustained smooth muscle contraction.[2]

-

Direct Phosphorylation of Myosin Light Chain: ROCK can also directly phosphorylate MLC at Ser19, the same site as MLCK. This provides a secondary, more direct route to increasing the phosphorylated MLC pool and promoting contraction.

Another important player in this pathway is the protein kinase C (PKC)-potentiated inhibitor protein of 17 kDa (CPI-17). CPI-17, when phosphorylated by ROCK or PKC, becomes a potent inhibitor of MLCP.

The intricate interplay between MLCK and the ROCK/MLCP axis allows for fine-tuned regulation of smooth muscle tone, which is critical for physiological processes such as the regulation of blood pressure and gastrointestinal motility. Dysregulation of the ROCK signaling pathway is implicated in a variety of pathological conditions, including hypertension, vasospasm, and asthma.

Signaling Pathway Diagram

// Node Definitions Agonist [label="Agonists\n(e.g., Angiotensin II)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; G_protein [label="Gα12/13", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#FBBC05", fontcolor="#202124"]; MLCP [label="MLCP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pMLCP [label="p-MLCP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MYPT1 [label="MYPT1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pMYPT1 [label="p-MYPT1\n(Thr696/Thr853)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MLC [label="MLC", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLC [label="p-MLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Smooth Muscle\nContraction", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MLCK [label="MLCK", fillcolor="#FBBC05", fontcolor="#202124"]; CaM [label="Ca2+/Calmodulin", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_increase [label="↑ [Ca2+]i", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; GEF [label="GEFs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Agonist -> GPCR; GPCR -> G_protein; G_protein -> GEF [arrowhead=tee, label=" activates"]; GEF -> RhoA_GDP [label=" GTP for GDP"]; RhoA_GDP -> RhoA_GTP; RhoA_GTP -> ROCK [label=" activates"]; ROCK -> MLCP [arrowhead=tee, label=" phosphorylates\nMYPT1"]; MLCP -> pMLCP; pMLCP -> MLC [style=invis]; MLCP -> pMLC [arrowhead=tee, label=" dephosphorylates"]; pMLC -> MLC; ROCK -> MLC [label=" directly\nphosphorylates"]; MLC -> pMLC; pMLC -> Contraction; Ca_increase -> CaM; CaM -> MLCK [label=" activates"]; MLCK -> MLC [label=" phosphorylates"]; } . Caption: The ROCK signaling pathway leading to smooth muscle contraction.

Quantitative Data

The following tables summarize key quantitative data related to the ROCK signaling pathway.

Table 1: Potency of Common ROCK Inhibitors

| Compound | Target(s) | Ki (nM) | IC50 (nM) |

| Y-27632 | ROCK1/ROCK2 | 220 (ROCK1), 300 (ROCK2)[4] | ~300 - 1000[5] |

| Fasudil | ROCK1/ROCK2 | - | 158[6] |

| Rho Kinase Inhibitor IV | ROCK2 > ROCK1 | - | - |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | kcat (s-1) | Km (µM) |

| MLCK | Smooth Muscle RLC | 51 ± 5.7 | 8.3 ± 1.3 |

| MLCK | Non-muscle RLC | - | - |

| MLCK | Smooth HMM | - | - |

| MLCK | Non-muscle HMM IIB | - | - |

Note: HMM - Heavy Meromyosin, RLC - Regulatory Light Chain. Data from[7].

Table 3: Changes in Protein Phosphorylation and Activity

| Condition | Protein | Change | Fold Change | Tissue/Cell Type | Reference |

| Angiotensin II stimulation | ROCK activity | Increase | ~1.5 - 2 | Murine VSMCs | [8] |

| Angiotensin II stimulation | ROCK activity | Increase | ~3 | SHR TA VSMCs | [9] |

| Oxytocin stimulation | pMYPT1 (Thr853) | Increase | - | Human Myometrium | [3] |

| KCl stimulation | pMLC | Increase to 24.3% | - | CTR Ileal Muscle | [10] |

| Acetylcholine stimulation | pMLC | Increase to 41% | - | CTR Ileal Muscle | [10] |

Note: VSMCs - Vascular Smooth Muscle Cells, SHR - Spontaneously Hypertensive Rat, TA - Thoracic Aorta, CTR - Control.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ROCK signaling pathway.

Measurement of Smooth Muscle Contraction (Organ Bath Assay)

This protocol describes the measurement of isometric contraction of vascular smooth muscle rings.

Materials:

-

Isolated tissue bath system with force transducers

-

Physiological Salt Solution (PSS), pre-warmed to 37°C and gassed with 95% O2 / 5% CO2

-

Agonists (e.g., phenylephrine, angiotensin II)

-

ROCK inhibitors (e.g., Y-27632)

-

Dissection tools

Procedure:

-

Tissue Preparation:

-

Excise the desired smooth muscle tissue (e.g., rat thoracic aorta) and immediately place it in ice-cold PSS.

-

Carefully dissect the tissue into rings of appropriate size (e.g., 2-4 mm).

-

-

Mounting:

-

Mount the tissue rings in the organ bath chambers, connecting one end to a fixed hook and the other to a force transducer.

-

-

Equilibration:

-

Allow the tissue to equilibrate in the PSS for at least 60 minutes, replacing the PSS every 15-20 minutes.

-

Gradually increase the passive tension on the tissue to its optimal resting tension (e.g., 1-2 g for rat aorta).

-

-

Viability Check:

-

Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability.

-

Wash the tissue with PSS until it returns to baseline tension.

-

-

Experiment:

-

To study the effect of a ROCK inhibitor, pre-incubate the tissue with the inhibitor for a defined period (e.g., 30 minutes) before adding the agonist.

-

Generate a cumulative concentration-response curve to an agonist by adding increasing concentrations of the agonist to the bath.

-

Record the isometric tension generated by the tissue.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl or the agonist alone.

-

Calculate EC50 values for agonists in the presence and absence of inhibitors.

-

Analysis of Protein Phosphorylation by Western Blot

This protocol details the detection of phosphorylated MYPT1 and MLC.

Materials:

-

Smooth muscle tissue or cells

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE equipment

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-MYPT1, anti-total-MYPT1, anti-phospho-MLC, anti-total-MLC)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Treat smooth muscle cells or tissues with agonists/inhibitors as required.

-

Immediately lyse the cells or snap-freeze the tissue in liquid nitrogen.

-

Homogenize tissue in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

ROCK Activity Assay

This protocol is based on an ELISA-like format to measure ROCK activity in cell or tissue lysates.

Materials:

-

ROCK Activity Assay Kit (containing a plate pre-coated with a ROCK substrate like MYPT1, anti-phospho-substrate antibody, and other necessary reagents)

-

Cell or tissue lysate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates as described in the Western blot protocol, ensuring the lysis buffer is compatible with the kinase assay.

-

-

Kinase Reaction:

-

Add the lysate and ATP-containing reaction buffer to the wells of the substrate-coated plate.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes) to allow ROCK in the lysate to phosphorylate the substrate.

-

-

Detection:

-

Wash the wells to remove the lysate and ATP.

-

Add the primary antibody that specifically recognizes the phosphorylated substrate and incubate.

-

Wash the wells.

-

Add an HRP-conjugated secondary antibody and incubate.

-

Wash the wells.

-

Add a chromogenic or chemiluminescent substrate and measure the signal using a microplate reader.

-

-

Data Analysis:

-

The signal intensity is proportional to the ROCK activity in the sample.

-

Mandatory Visualizations

Experimental Workflow: Organ Bath Assay

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissect [label="Dissect Smooth Muscle\nTissue Rings", fillcolor="#F1F3F4", fontcolor="#202124"]; mount [label="Mount Tissue in\nOrgan Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate and Set\nPassive Tension", fillcolor="#F1F3F4", fontcolor="#202124"]; viability [label="Check Viability\n(KCl Contraction)", fillcolor="#FBBC05", fontcolor="#202124"]; preincubate [label="Pre-incubate with\nInhibitor (Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; agonist [label="Add Agonist\n(Cumulative Doses)", fillcolor="#34A853", fontcolor="#FFFFFF"]; record [label="Record Isometric\nTension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(e.g., EC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissect; dissect -> mount; mount -> equilibrate; equilibrate -> viability; viability -> preincubate; preincubate -> agonist; agonist -> record; record -> analyze; analyze -> end; } . Caption: Workflow for an in vitro smooth muscle contraction study.

Experimental Workflow: Western Blot for Phospho-Proteins

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat Cells/Tissues\n(Agonist/Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; lyse [label="Lyse and Homogenize\n(with inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Quantify Protein\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Transfer to\nPVDF Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; block [label="Block Membrane\n(e.g., 5% BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Incubate with\nPrimary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash (3x TBST)", fillcolor="#F1F3F4", fontcolor="#202124"]; secondary_ab [label="Incubate with\nHRP-Secondary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="Wash (3x TBST)", fillcolor="#F1F3F4", fontcolor="#202124"]; detect [label="Chemiluminescent\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Quantify and Normalize\nBand Intensity", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treat; treat -> lyse; lyse -> quantify; quantify -> sds_page; sds_page -> transfer; transfer -> block; block -> primary_ab; primary_ab -> wash1; wash1 -> secondary_ab; secondary_ab -> wash2; wash2 -> detect; detect -> analyze; analyze -> end; } . Caption: Workflow for Western blot analysis of phosphorylated proteins.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical Role of Exogenous Nitric Oxide in ROCK Activity in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Involvement of Rho-Associated Coiled-Coil Kinase (ROCK) in Cardiovascular Diseases: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of a wide array of fundamental cellular processes, including actin cytoskeleton organization, cell contraction, motility, proliferation, and apoptosis. Dysregulation of this pathway is increasingly implicated in the pathophysiology of a broad spectrum of cardiovascular diseases. This technical guide provides a comprehensive overview of the role of ROCK in cardiovascular pathologies, with a focus on hypertension, atherosclerosis, cardiac fibrosis, and endothelial dysfunction. It summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols for investigating the ROCK signaling pathway, and provides visual representations of the core signaling cascades to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction to the RhoA/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Upon activation by various upstream stimuli, such as agonists for G protein-coupled receptors (GPCRs), RhoA-GTP binds to and activates its downstream effectors, most notably ROCK1 and ROCK2.[2] Although the two ROCK isoforms share a high degree of homology in their kinase domains, they are not functionally redundant and can have distinct roles in different cell types and disease processes.[3][4]

ROCK activation triggers a cascade of phosphorylation events that ultimately modulate cellular function. A primary substrate of ROCK is the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP).[2] Phosphorylation of MYPT1 by ROCK inhibits MLCP activity, leading to an increase in the phosphorylation of the myosin light chain (MLC).[5] This, in turn, enhances actin-myosin interaction and promotes smooth muscle cell contraction and stress fiber formation.[6] Other important downstream targets of ROCK include LIM kinases (LIMK), which inactivate cofilin to promote actin polymerization, and the ezrin-radixin-moesin (ERM) family of proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.[5][6]

The Role of ROCK in Cardiovascular Pathologies

Hypertension

The RhoA/ROCK pathway is a key contributor to the increased peripheral vascular resistance that characterizes arterial hypertension.[6][7] Enhanced ROCK activity in vascular smooth muscle cells (VSMCs) leads to hypercontraction and an augmented response to vasoconstrictors.[8] Studies in hypertensive animal models have consistently demonstrated elevated ROCK activity.[9]

Atherosclerosis

ROCK signaling is implicated in multiple stages of the atherosclerotic process. It promotes endothelial dysfunction, a critical initiating event, by downregulating endothelial nitric oxide synthase (eNOS) expression and activity.[10][11] ROCK also facilitates the infiltration of inflammatory cells into the vessel wall and promotes the proliferation and migration of VSMCs, contributing to neointima formation and plaque development.[12] Furthermore, ROCK1 plays a role in macrophage foam cell formation.[13]

Cardiac Fibrosis and Heart Failure

In the heart, the ROCK pathway is a significant driver of pathological cardiac remodeling, including hypertrophy and fibrosis, which can lead to heart failure.[1][3] ROCK promotes cardiac fibrosis by activating myofibroblasts and stimulating the production of extracellular matrix proteins like collagen.[14] While both isoforms are involved, studies suggest that ROCK1 may have a more prominent role in cardiac fibrosis, whereas ROCK2 is more critically involved in cardiac hypertrophy.[4]

Endothelial Dysfunction

A healthy endothelium is crucial for maintaining vascular homeostasis. The RhoA/ROCK pathway contributes to endothelial dysfunction by reducing the bioavailability of nitric oxide (NO), a key vasodilator and anti-atherogenic molecule.[10][11] ROCK activation decreases eNOS expression by destabilizing its mRNA and impairs eNOS activation.[10][11] This leads to impaired endothelium-dependent vasodilation and a pro-inflammatory and pro-thrombotic endothelial phenotype.

Quantitative Data on ROCK Involvement and Inhibition

The following tables summarize key quantitative findings from studies investigating the role of ROCK in cardiovascular diseases and the effects of its inhibition.

Table 1: Effect of ROCK Inhibitors on Blood Pressure in Hypertensive Models

| Model | Inhibitor | Dose | Route | Duration | Blood Pressure Reduction | Reference |

| Spontaneously Hypertensive Rats | Fasudil | 30 mg/kg/day | Oral | 4 weeks | ~20 mmHg (Systolic) | [15] |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | Fasudil | 30 mg/kg/day | Oral | 4 weeks | Normalized to control levels | [15] |

| Apatinib-Induced Hypertensive Rats | Y-27632 | 15 mg/kg/day | i.p. | 14 days | 64.6% reduction in apatinib-induced elevation | [9] |

| Apatinib-Induced Hypertensive Rats | Y-27632 | 30 mg/kg/day | i.p. | 14 days | 69.6% reduction in apatinib-induced elevation | [9] |

Table 2: Effect of ROCK Inhibition on Atherosclerotic Plaque Size

| Model | Inhibitor | Dose | Route | Duration | Plaque Area Reduction | Reference |

| Apolipoprotein E knockout (ApoE-/-) mice | Fasudil | 100 mg/kg/day | Oral | 8 weeks | 34.7% | [16][17] |

| Apolipoprotein E knockout (ApoE-/-) mice | Fasudil (delayed treatment) | 100 mg/kg/day | Oral | 12 weeks | 54% | [18] |

Table 3: Effect of ROCK Inhibition on Cardiac Fibrosis

| Model | Inhibitor | Outcome Measure | Reduction in Fibrosis | Reference |

| Myocardial Infarction (rat) | Fasudil | Collagen Volume Fraction (infarct area) | Significant reduction vs. untreated MI | [19] |

| Angiotensin II-induced (mouse) | Fibroblast-specific ROCK2 deletion | Interstitial collagen deposition | Significantly decreased | [14] |

Table 4: ROCK Activity in Cardiovascular Disease Patients

| Patient Group | Measurement | Finding | Reference |

| Cardiovascular disease patients vs. Healthy subjects | Leukocyte p-MBS/t-MBS ratio | 0.97 ± 0.37 vs. 0.51 ± 0.14 (P=0.002) | [20] |

| Men with cardiovascular risk factors | Leukocyte ROCK activity | Positively correlated with the number of risk factors | [11] |

Experimental Protocols

In Vitro ROCK Activity Assay (based on MYPT1 Phosphorylation)

This enzyme immunoassay is designed to measure the activity of ROCK in purified kinase preparations, cell lysates, or tissue homogenates by detecting the phosphorylation of its substrate, MYPT1, at Threonine 696.

Materials:

-

96-well microtiter plate pre-coated with recombinant MYPT1

-

Active ROCK-II positive control

-

Kinase Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 5 mM MgCl₂)

-

ATP solution

-

Anti-phospho-MYPT1 (Thr696) primary antibody

-

HRP-conjugated secondary antibody

-

Wash Buffer (e.g., TBS with 0.05% Tween-20)

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare samples (cell lysates, tissue homogenates, or purified ROCK) and a standard curve using the active ROCK-II positive control.

-

Add 10 µL of the diluted active ROCK-II positive control or unknown ROCK samples to the wells of the MYPT1-coated plate.

-

Initiate the kinase reaction by adding 90 µL of 1X Kinase Reaction Buffer containing ATP.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Stop the reaction and wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of the diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of Substrate Solution to each well and incubate for 5-20 minutes at room temperature.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the ROCK activity in the sample.[21][22][23][24]

Western Blotting for Phosphorylated ROCK Substrates (e.g., p-LIMK)

This protocol describes the detection of phosphorylated LIMK in VSMCs as a measure of ROCK activity.

Materials:

-

VSMC cell culture

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-LIMK (Thr508/505) and anti-total LIMK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat VSMCs with desired stimuli or inhibitors.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-LIMK antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total LIMK for normalization.

Isometric Tension Measurement in Isolated Aortic Rings

This ex vivo method assesses the contractility of vascular smooth muscle in response to agonists and the effect of ROCK inhibitors.

Materials:

-

Wire myograph system with a force transducer

-

Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂)

-

Vasoconstrictor (e.g., phenylephrine, U46619)

-

ROCK inhibitor (e.g., Y-27632, Fasudil)

-

Dissection microscope and tools

Procedure:

-

Euthanize the experimental animal and carefully dissect the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution.

-

Cut the aorta into 2-3 mm rings.

-

Mount the aortic rings in the wire myograph chambers filled with aerated Krebs-Henseleit solution at 37°C.

-

Gradually stretch the rings to an optimal resting tension (determined by a length-tension curve).

-

Allow the rings to equilibrate for at least 60 minutes.

-

Induce a stable contraction with a high concentration of KCl (e.g., 60 mM) to test the viability of the tissue.

-

Wash the rings and allow them to return to baseline tension.

-

Pre-incubate the rings with the ROCK inhibitor or vehicle for a defined period.

-

Generate a cumulative concentration-response curve to a vasoconstrictor (e.g., phenylephrine).

-

Record the isometric tension generated at each concentration.

-

Analyze the data to determine the effect of the ROCK inhibitor on vascular contractility.[25][26][27]

Immunofluorescence Staining of α-Smooth Muscle Actin (α-SMA) in Cardiac Fibroblasts

This technique is used to visualize the expression and localization of α-SMA, a marker of myofibroblast differentiation, which is promoted by ROCK signaling.

Materials:

-

Cultured cardiac fibroblasts on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin in PBS)

-

Blocking buffer (e.g., 1% BSA, 10% normal goat serum in PBS)

-

Primary antibody: anti-α-SMA

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Culture and treat cardiac fibroblasts as required.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-30 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the cells with the anti-α-SMA primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the staining using a fluorescence microscope.[28][29][30][31]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key ROCK-related signaling pathways and a typical experimental workflow.

References

- 1. Rho kinase signaling and cardiac physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Rho-associated coiled-coil forming protein kinase (ROCK) in cardiovascular fibrosis and stiffening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Potential benefits of rho-kinase inhibition in arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ROCKs as therapeutic targets in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho kinase inhibition ameliorates vascular remodeling and blood pressure elevations in a rat model of apatinib-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rho-Associated Kinase (ROCK) Activity, Endothelial Function and Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rock the Rock of Atherosclerosis | Semantic Scholar [semanticscholar.org]

- 14. JCI Insight - Fibroblast deletion of ROCK2 attenuates cardiac hypertrophy, fibrosis, and diastolic dysfunction [insight.jci.org]

- 15. Rho kinase inhibition activates the homologous angiotensin-converting enzyme-angiotensin-(1-9) axis in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of exercise training and RhoA/ROCK inhibition on plaque in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.monash.edu [research.monash.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of Rho-Associated Kinase (ROCK) Activity in Humans: Validity of Leukocyte p-MBS/t-MBS in Comparison with Vascular Response to Fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. content.abcam.com [content.abcam.com]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]

- 26. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]

- 28. emulatebio.com [emulatebio.com]

- 29. niehs.nih.gov [niehs.nih.gov]

- 30. molbiolcell.org [molbiolcell.org]

- 31. researchgate.net [researchgate.net]

ROCK Inhibitors: A Technical Guide to Their Role in Suppressing Tumor Metastasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis remains the primary driver of mortality in cancer patients, underscoring the urgent need for therapeutic strategies that can effectively inhibit this complex process. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a critical regulator of the cellular machinery that governs cancer cell motility, invasion, and the remodeling of the tumor microenvironment. Consequently, ROCK inhibitors have garnered significant attention as a promising class of anti-metastatic agents. This technical guide provides an in-depth overview of the core principles of ROCK signaling in metastasis, the mechanism of action of ROCK inhibitors, and their preclinical efficacy. Detailed experimental protocols for assessing inhibitor activity are also provided, alongside a curated summary of quantitative data to support further research and development in this area.

The Rho/ROCK Signaling Pathway in Tumor Metastasis

The Rho family of small GTPases, particularly RhoA and RhoC, are central to the regulation of the actin cytoskeleton. Upon activation by upstream signals, such as growth factors and extracellular matrix (ECM) cues, Rho GTPases cycle from an inactive GDP-bound state to an active GTP-bound state. In their active form, they bind to and activate downstream effectors, the most prominent of which are the serine/threonine kinases ROCK1 and ROCK2.

ROCK activation triggers a cascade of phosphorylation events that ultimately lead to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation. Key downstream targets of ROCK include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting its interaction with actin filaments and driving cellular contraction.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of MLC phosphatase. This inhibition of MLC dephosphorylation further enhances the contractile state of the cell.

-

LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers.

This ROCK-mediated increase in cytoskeletal tension is fundamental to the amoeboid-like migration strategy employed by many cancer cells, enabling them to navigate through dense extracellular matrices. Furthermore, ROCK signaling contributes to the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis, and influences the stiffness of the tumor microenvironment, which can promote cancer cell invasion.

Mechanism of Action of ROCK Inhibitors

ROCK inhibitors are small molecule compounds that primarily act as ATP-competitive inhibitors of the kinase activity of both ROCK1 and ROCK2. By binding to the ATP-binding pocket of the ROCK kinase domain, these inhibitors prevent the phosphorylation of downstream substrates. This leads to a rapid and potent relaxation of the actin cytoskeleton, characterized by:

-

Decreased MLC phosphorylation: Leading to reduced actomyosin contractility.

-

Increased MLC phosphatase activity: Due to the lack of inhibitory phosphorylation of MYPT1.

-

Increased cofilin activity: Resulting from the dephosphorylation and activation of this actin-severing protein.

The net effect is a disruption of stress fibers, a reduction in focal adhesion size, and an overall decrease in cellular tension. This directly counteracts the cellular changes required for amoeboid migration and invasion, thereby inhibiting the metastatic potential of cancer cells.

Quantitative Analysis of ROCK Inhibitor Efficacy

The potency of ROCK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the ROCK kinases and their anti-proliferative effects on cancer cell lines. The following tables summarize key quantitative data for several well-characterized ROCK inhibitors.

Table 1: IC50 Values of Selected ROCK Inhibitors

| Inhibitor | Target | IC50 (nM) | Cancer Cell Line | Reference |

| Y-27632 | ROCK-I | 220 | - | [1] |

| ROCK-II | 300 | - | [1] | |

| WPMY-1 (prostate stromal) | ~50,000 (cell viability) | [2] | ||

| BPH-1 (prostate epithelial) | ~100,000 (cell viability) | [2] | ||

| Fasudil | ROCK1 | 330 | - | [3] |

| ROCK2 | 158 | - | [3] | |

| MDA-MB-231 (breast) | ~1,000 (anchorage-independent growth) | [4] | ||

| NCI-H1339 (SCLC) | 76,040 (cell viability) | [5] | ||

| Hep-2 (laryngeal) | 3,400,000 (cell viability) | [6] | ||

| RKI-1447 | ROCK1 | 14.5 | - | [7][8][9] |

| ROCK2 | 6.2 | - | [7][8][9] | |

| AT13148 | ROCK1 | 6 | - | [10] |

| ROCK2 | 4 | - | [10] |

Table 2: In Vitro Effects of ROCK Inhibitors on Cancer Cell Migration and Invasion

| Inhibitor | Cancer Cell Line | Assay | Concentration | % Inhibition | Reference |

| Y-27632 | T24 (bladder) | Invasion | 75 µM | Not specified, significant | [11] |

| 5637 (bladder) | Invasion | 75 µM | Not specified, significant | [11] | |

| SW620 (colon) | Invasion (3D) | Not specified | 3.5-fold increase in invasion | [12] | |

| Tca8113 (tongue) | Migration & Invasion | Not specified | Significant | [13] | |

| CAL-27 (tongue) | Migration & Invasion | Not specified | Significant | [13] | |

| Fasudil | HT1080 (fibrosarcoma) | Migration | 50 µM | ~26% | [4] |

| MDA-MB-231 (breast) | Migration | 50 µM | No significant inhibition | [4] | |

| A549 (lung) | Migration & Invasion | Not specified | Significant | [14] | |

| Hep-2 (laryngeal) | Migration | Not specified | Significant | [6] | |

| PC3 (prostate) | Invasion | 1/4 IC50 | Significant | [15] | |

| DU145 (prostate) | Invasion | 1/4 IC50 | Significant | [15] | |

| RKI-1447 | MDA-MB-231 (breast) | Invasion | 1 µM | 53% | [7] |

| MDA-MB-231 (breast) | Invasion | 10 µM | 85% | [7] |

Experimental Protocols

Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

This protocol allows for the assessment of ROCK activity by measuring the phosphorylation of its downstream target, MLC.

-

Cell Lysis:

-

Treat cancer cells with the ROCK inhibitor or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-MLC (Ser19) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-MLC signal to a loading control (e.g., total MLC or GAPDH).

-

Boyden Chamber Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Rho kinase inhibitor AT13148 blocks pancreatic ductal adenocarinoma invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fasudil inhibits proliferation and migration of Hep-2 laryngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Effects of the Rho-kinase inhibitor fasudil on the invasion, migration, and apoptosis of human prostate cancer PC3 and DU145 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of ROCK Inhibitors in Primary Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a class of small molecules that play a crucial role in enhancing the viability and function of primary cells in culture.[1] Primary cells, being directly isolated from tissues, are notoriously challenging to maintain in vitro due to their susceptibility to stress-induced apoptosis (anoikis), particularly during enzymatic dissociation, single-cell passaging, and cryopreservation.[2] ROCK inhibitors mitigate these effects by targeting the ROCK signaling pathway, which is a key regulator of the actin cytoskeleton, cell adhesion, and contraction.[3] By inhibiting this pathway, these compounds promote cell survival, attachment, and proliferation, making them invaluable tools in primary cell culture, stem cell research, and regenerative medicine.[4][5]

This document provides detailed application notes and protocols for the effective use of common ROCK inhibitors in primary cell culture, including Y-27632, Fasudil, and Thiazovivin.

Mechanism of Action

The Rho/ROCK signaling pathway is a critical regulator of cellular tension and cytoskeletal dynamics.[6] Activation of RhoA, a small GTPase, leads to the activation of its downstream effector, ROCK.[7] ROCK, in turn, phosphorylates several substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[8] This leads to increased actin-myosin contractility, stress fiber formation, and ultimately, apoptosis in dissociated primary cells.[5] ROCK inhibitors act by competitively binding to the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets and promoting cell survival.[9]

References

- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: Y-27632 for Enhanced Cell Survival

Introduction

Y-27632 is a cell-permeable, highly potent, and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family of serine-threonine kinases.[1][2] By targeting the ROCK signaling pathway, Y-27632 plays a crucial role in preventing dissociation-induced apoptosis, also known as anoikis, thereby significantly enhancing the survival of single cells in culture.[2] This makes it an invaluable tool in a wide range of applications, including the culture of pluripotent stem cells, cryopreservation, single-cell cloning, and improving the efficiency of cell-based therapies.[2][3][4]

Mechanism of Action

The small GTPase Rho and its downstream effector ROCK are key regulators of the actin cytoskeleton, influencing cell shape, adhesion, migration, and contraction.[5][6][] When cells, particularly stem cells, are dissociated into single cells, the ROCK pathway can become hyperactive, leading to membrane blebbing and apoptosis.[4][6]

Y-27632 functions by competitively inhibiting the ATP-binding site of ROCKI (Ki = 220 nM) and ROCKII (Ki = 300 nM), preventing the phosphorylation of its downstream substrates.[1][2] This inhibition leads to the stabilization of the actin cytoskeleton and a reduction in actomyosin contractility, which ultimately suppresses the apoptotic signals triggered by cell dissociation.[6][8] By mitigating these effects, Y-27632 promotes the survival of individual cells, allowing them to re-adhere and proliferate.

Applications

Y-27632 has been demonstrated to be effective in a variety of cell culture applications:

-

Improving Survival of Dissociated Single Cells: It is widely used to enhance the survival of human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs) after enzymatic dissociation, which is crucial for routine passaging.[2][4]

-

Cryopreservation: The addition of Y-27632 to cryopreservation media significantly increases the post-thaw survival and recovery rates of various cell types, including hESCs and Wharton's jelly stem cells.[2][9][10][11]

-

Single-Cell Cloning: By preventing apoptosis in single-cell suspensions, Y-27632 dramatically improves the efficiency of generating clonal cell lines from a single cell.[2][12][13]

-

Embryoid Body Formation: It can improve the formation of embryoid bodies in forced-aggregation protocols.[1][2]

-

Flow Cytometry (FACS): Using Y-27632 after cell sorting improves the recovery of sorted cells, such as hESCs, without affecting their pluripotency.[14]

Quantitative Data Summary

The efficacy of Y-27632 in improving cell survival and cloning efficiency has been quantified in several studies. The optimal concentration can be cell-type dependent, with 10 µM being the most commonly effective concentration.

| Cell Type | Y-27632 Concentration | Application | Key Finding | Reference |

| Murine Prostate Stem/Progenitor Cells | 10 µM | In vitro colony assay | ~8-fold increase in cloning efficiency. | [13] |

| Human Retinal Pigment Epithelium (ARPE-19) | 30 µM | Cell Culture | Significant increase in proliferation and decrease in apoptosis. | [15] |

| Salivary Gland Stem Cells | 10 µM | Cell Culture | Significant reduction in early apoptosis (1.86% to 0.32%), late apoptosis (4.43% to 0.72%), and necrosis (10.43% to 2.43%). | [16][17] |

| Cynomolgus Monkey ES Cells | 10-20 µM | Post-thaw recovery | Survival increased from 10-30% to 45-80% after cryopreservation. | [18] |

| Human Periodontal Ligament Stem Cells | 10-20 µM | Cell Culture | Significantly promoted proliferation compared to control. | [19] |

| Human Adipose-Derived Stem Cells | 10 µM & 20 µM | Cell Culture | A robust concentration-dependent decrease in cell numbers was observed, highlighting cell-type specific effects. | [20] |

Experimental Protocols

Protocol 1: Preparation of Y-27632 Stock and Working Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of Y-27632, which is a common starting concentration for further dilutions.

Materials:

-

Y-27632 Dihydrochloride (MW: 320.3 g/mol )[1]

-

Sterile Dimethyl Sulfoxide (DMSO) or sterile water/PBS (pH 7.2)[1]

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Reconstitution: To prepare a 10 mM stock solution from 1 mg of Y-27632, reconstitute the powder in 312 µL of sterile DMSO or water. If using a different amount, adjust the volume accordingly. For example, to prepare a 5 mM stock solution from 1 mg, resuspend it in 624 µL of PBS or water.[1]

-

Mixing: Mix thoroughly by pipetting up and down until the powder is completely dissolved.

-

Aliquoting: Aliquot the stock solution into smaller, working volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

-

Storage: Store the aliquots at -20°C. Stock solutions are stable for up to 6 months.[1]

-

Preparation of Working Solution: To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your cell culture medium immediately before use. For example, add 1 µL of the 10 mM stock solution to 1 mL of medium.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. stemcell.com [stemcell.com]

- 3. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]

- 4. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]

- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 8. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]

- 9. The ROCK inhibitor Y-27632 enhances the survival rate of human embryonic stem cells following cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ROCK inhibitor Y-27632 increases thaw-survival rates and preserves stemness and differentiation potential of human Wharton's jelly stem cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ajitrade.com [ajitrade.com]

- 13. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]

- 14. stemcell.com [stemcell.com]

- 15. ROCK Inhibitor Y-27632 Promotes Human Retinal Pigment Epithelium Survival by Altering Cellular Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fasudil in Neuroscience Research

Introduction

Fasudil (also known as HA-1077) is a potent inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[1][2][3] Initially approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage, its application in neuroscience research has expanded significantly.[4][5][6][7] The ROCK signaling pathway is a critical regulator of diverse cellular processes, including cytoskeletal organization, cell migration, apoptosis, and inflammation.[2][3][4] In the central nervous system (CNS), abnormal activation of the Rho/ROCK pathway is implicated in neuronal death, inhibition of axonal regeneration, and neuroinflammation, making it a promising therapeutic target for a range of neurological disorders.[2][8]

Fasudil's neuroprotective effects are attributed to its ability to modulate several key pathological processes. It has been shown to promote axonal regeneration, enhance synaptic plasticity, reduce neuronal apoptosis, and suppress inflammatory responses mediated by microglia and astrocytes.[2][4][9][10] Consequently, fasudil is extensively studied in preclinical models of neurodegenerative diseases, stroke, and spinal cord injury.

Mechanism of Action

Fasudil is a competitive inhibitor of the ATP-binding site of ROCK1 and ROCK2. The RhoA/ROCK signaling cascade is a central pathway in neuronal injury and repair. Upon activation by upstream signals, the small GTPase RhoA activates ROCK. ROCK, in turn, phosphorylates downstream substrates, leading to actin cytoskeleton reorganization, which influences neurite outgrowth, cell motility, and synaptic structure. By inhibiting ROCK, fasudil prevents these downstream effects, promoting neurite extension, reducing inflammation, and protecting neurons from apoptotic cell death.[3][4][11][12]

Applications in Neurological Disorder Models

Alzheimer's Disease (AD)

In AD models, fasudil has demonstrated multiple therapeutic benefits. It can reduce the production of amyloid-beta (Aβ) and decrease the levels of soluble Aβ and plaque deposits in the brains of AD mice.[4][5] Treatment with fasudil has been shown to improve spatial learning and memory impairment, protect against neuronal loss, and reduce tau phosphorylation.[4][13][14] Mechanistically, fasudil suppresses neuroinflammation by reducing inflammatory markers like IL-1β and TNF-α and modulating microglia activity.[13][15] It also enhances the integrity of the blood-brain barrier (BBB).[4][14]

Parkinson's Disease (PD)